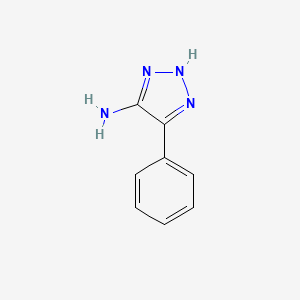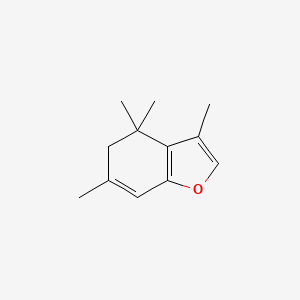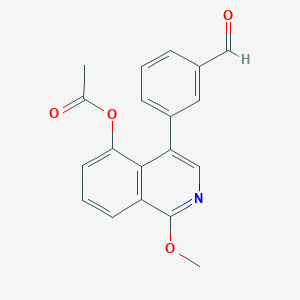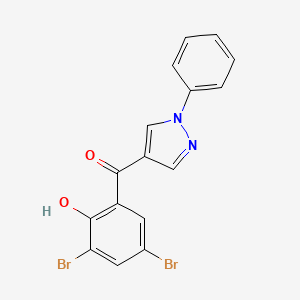
4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrazole ring substituted with a phenyl group and a dibromo-hydroxybenzoyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole typically involves the reaction of 3,5-dibromo-2-hydroxybenzoic acid with hydrazine derivatives. The process generally includes:
Formation of the intermediate: 3,5-dibromo-2-hydroxybenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride.
Cyclization: The acid chloride is then reacted with phenylhydrazine to form the pyrazole ring through a cyclization reaction.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The hydroxy group can undergo oxidation to form a ketone or reduction to form an alcohol.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of derivatives with different substituents replacing the bromine atoms.
Oxidation: Formation of 4-(3,5-dibromo-2-oxobenzoyl)-1-phenylpyrazole.
Reduction: Formation of 4-(3,5-dibromo-2-hydroxybenzyl)-1-phenylpyrazole.
Wissenschaftliche Forschungsanwendungen
4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dibromo-2-hydroxybenzoic acid: Shares the dibromo-hydroxybenzoyl moiety but lacks the pyrazole ring.
4-(3,5-Dibromo-2-hydroxybenzoyl)amino]benzoic acid: Similar structure with an amino group instead of the pyrazole ring.
3,5-Dibromo-4-hydroxybenzaldehyde: Contains the dibromo-hydroxybenzoyl moiety but with an aldehyde group.
Uniqueness
4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole is unique due to the presence of both the pyrazole ring and the dibromo-hydroxybenzoyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
68287-77-4 |
|---|---|
Molekularformel |
C16H10Br2N2O2 |
Molekulargewicht |
422.07 g/mol |
IUPAC-Name |
(3,5-dibromo-2-hydroxyphenyl)-(1-phenylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C16H10Br2N2O2/c17-11-6-13(16(22)14(18)7-11)15(21)10-8-19-20(9-10)12-4-2-1-3-5-12/h1-9,22H |
InChI-Schlüssel |
KIZKIVKSJSWHSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=C(C(=CC(=C3)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Di-tert-butyl(2',4',6'-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888146.png)
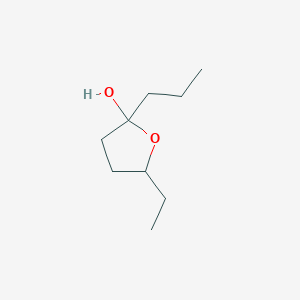

![N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide](/img/structure/B12888158.png)
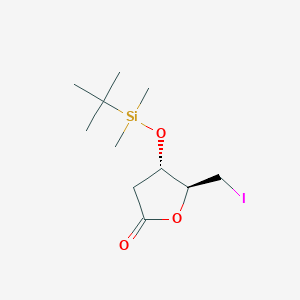

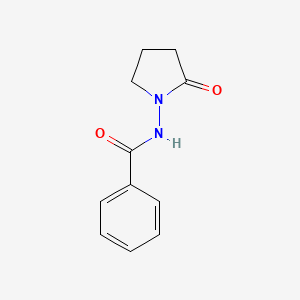
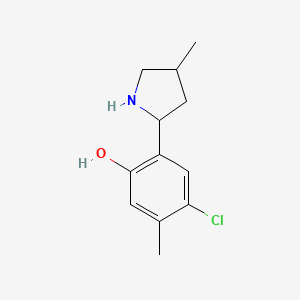
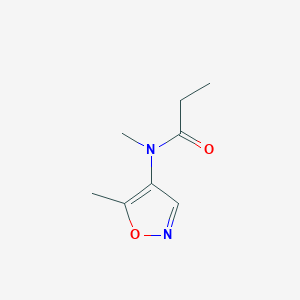
![1-Ethyl-3-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12888191.png)
